Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized aromatic building blocks are critical for exploring structure-activity relationships (SAR). 6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 1209421-99-7) is a premium polyoxygenated intermediate. Characterized by a rigid electron-rich benzodioxole core, a flexible hydrogen-bond-accepting 2-methoxyethoxy side chain, and a reactive formyl handle, this compound serves as an ideal precursor for synthesizing targeted kinase inhibitors, GPCR ligands, and CNS-active agents.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its synthesis and downstream derivatization.
Structural and Physicochemical Profiling
Understanding the baseline physical and chemical properties of a building block is essential for predicting its behavior in complex synthetic sequences and biological systems. The 2-methoxyethoxy substituent specifically increases the polar surface area (PSA) of the molecule, which often translates to improved aqueous solubility in the final API compared to standard methoxy or ethoxy analogs.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde[1] |
| Common Synonyms | 6-(2-methoxyethoxy)-1,3-dioxaindane-5-carbaldehyde |
| CAS Number | 1209421-99-7 |
| Molecular Formula | C₁₁H₁₂O₅[2] |
| Molecular Weight | 224.21 g/mol [2] |
| Physical Form | Solid / Powder |
| Storage Conditions | Room Temperature (RT) for long-term storage; Shipping at 4°C[2] |
| Reactivity Profile | Electrophilic carbonyl; Acid-sensitive acetal (dioxole); Stable ether |
De Novo Synthesis Strategy & Protocols
The most efficient and regioselective route to 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde relies on the O-alkylation of the commercially available precursor 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde (CAS: 4720-68-7)[3].
Figure 1: Retrosynthetic and forward synthetic workflow for the target compound.
Protocol 1: Regioselective O-Alkylation
This protocol is designed as a self-validating system, ensuring high yield and purity by minimizing side reactions.
Reagents:
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6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde (1.0 eq)[3]
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1-bromo-2-methoxyethane (1.2 eq)
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Potassium carbonate (K₂CO₃, finely powdered, 2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology & Causality:
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Preparation: Charge a flame-dried round-bottom flask with 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add finely powdered K₂CO₃.
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Mechanistic Causality: K₂CO₃ is specifically chosen as a mild, insoluble base. It is strong enough to deprotonate the relatively acidic phenol (pKa ~9) to form the reactive phenoxide, but mild enough to prevent unwanted base-catalyzed degradation of the formyl group or the benzodioxole ring.
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Electrophile Introduction: Add 1-bromo-2-methoxyethane dropwise via syringe.
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Reaction Execution: Heat the suspension to 60°C for 4-6 hours.
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Mechanistic Causality: Mild thermal energy accelerates the bimolecular nucleophilic substitution (Sₙ2) without causing thermal decomposition. DMF, a polar aprotic solvent, drastically increases the nucleophilicity of the phenoxide ion by poorly solvating anions.
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Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting phenol will appear as a lower Rf spot that stains intensely with KMnO₄, while the alkylated product will migrate higher due to the loss of the polar hydroxyl group.
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Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Purification Logic: Wash the combined organic layers with a 5% aqueous LiCl solution.
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Mechanistic Causality: The LiCl wash is critical; it selectively pulls residual DMF out of the organic phase into the aqueous phase, preventing solvent contamination during concentration.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.
Divergent Downstream Reactivity in Medicinal Chemistry
The true value of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde lies in its formyl group, which acts as a versatile electrophilic hub. It can be elaborated into amines, alkenes, or carboxylic acids depending on the target pharmacophore.
Figure 2: Divergent downstream derivatization pathways for medicinal chemistry applications.
Protocol 2: Chemoselective Reductive Amination
Converting the aldehyde to a secondary or tertiary benzylamine is a staple in drug discovery for introducing basic centers that improve pharmacokinetic properties.
Reagents:
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6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (1.0 eq)
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Primary Amine (R-NH₂, 1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
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Glacial Acetic Acid (0.1 eq)
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1,2-Dichloroethane (DCE)
Step-by-Step Methodology & Causality:
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Imine Formation: Dissolve the aldehyde and the primary amine in anhydrous DCE. Add glacial acetic acid.
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Mechanistic Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. It also aids in the dehydration step to form the imine/iminium intermediate.
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Self-Validation: Stir at room temperature for 2 hours. Take a 10 µL aliquot, quench with saturated NaHCO₃, and analyze via LC-MS. Do not proceed until the aldehyde peak is completely consumed and the imine mass [M+H]+ is dominant.
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Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes.
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Mechanistic Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. Unlike NaBH₄, it is highly chemoselective; it reduces the protonated iminium ion rapidly but reacts extremely slowly with the unreacted aldehyde. This prevents the premature reduction of the starting material into an unreactive benzyl alcohol.
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Completion & Workup: Stir for 4-12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess borohydride. Extract with Dichloromethane (DCM), dry, and concentrate to yield the functionalized amine.
Analytical Characterization Standards
To guarantee scientific integrity, the synthesized or procured 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde must be validated against strict analytical standards.
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¹H NMR (400 MHz, CDCl₃) Expected Signals:
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~10.30 ppm (s, 1H): Formyl proton. Highly deshielded due to the anisotropic effect of the carbonyl double bond.
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~7.20 ppm (s, 1H) & ~6.50 ppm (s, 1H): Aromatic protons (H-4 and H-7). Diagnostic feature: The lack of ortho/meta coupling (appearance as two sharp singlets) confirms the para-relationship of the remaining aromatic protons, validating the regiochemistry of the substitution.
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~6.00 ppm (s, 2H): Methylenedioxy (acetal) protons.
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~4.15 ppm (t, 2H) & ~3.75 ppm (t, 2H): Methylene protons of the 2-methoxyethoxy chain.
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~3.45 ppm (s, 3H): Terminal methoxy group.
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Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 225.2.
